4-hydroxy-6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2-one
Overview
Description
4-hydroxy-6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2-one is a complex organic compound that belongs to the class of pyranones This compound is characterized by its unique structure, which includes a pyranone ring substituted with hydroxy, methyl, and nitrophenyl acrylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2-one.
Reduction: Formation of 4-hydroxy-6-methyl-3-[3-(4-aminophenyl)acryloyl]-2H-pyran-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-hydroxy-6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2-one is not fully understood, but it is believed to involve interactions with various molecular targets. The nitrophenyl group may participate in electron transfer reactions, while the pyranone ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6-methyl-2H-pyran-2-one: Lacks the nitrophenyl acrylate group, making it less complex and potentially less active in certain applications.
3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2-one: Lacks the hydroxy and methyl groups, which may affect its reactivity and biological activity.
4-hydroxy-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2-one: Similar structure but without the methyl group, which can influence its chemical properties and interactions.
Uniqueness
4-hydroxy-6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2-one is unique due to the combination of functional groups that confer distinct chemical reactivity and potential biological activity. The presence of the hydroxy, methyl, and nitrophenyl acrylate groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-3-(4-nitrophenyl)prop-2-enoyl]pyran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-9-8-13(18)14(15(19)22-9)12(17)7-4-10-2-5-11(6-3-10)16(20)21/h2-8,18H,1H3/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIGDRCJLPMXIW-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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